molecular formula C15H24 B157757 Eremophilene CAS No. 10219-75-7

Eremophilene

Cat. No. B157757
CAS RN: 10219-75-7
M. Wt: 204.35 g/mol
InChI Key: QEBNYNLSCGVZOH-GZBFAFLISA-N
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Description

Eremophilene is a sesquiterpene with a rearranged carbon skeleton that is formed by both plants and fungi . It is known to possess mainly phytotoxic, antimicrobial, anticancer, and immunomodulatory properties .


Synthesis Analysis

Eremophilanes are synthesized in higher plants through the conventional acetate-mevalonic acid pathway which operates mainly in the cytosol and mitochondria . The synthesis of sesquiterpenes starts with the ionization of farnesyl diphosphate to farnesyl cation, which can also be isomerized to nerolidyl cation .


Molecular Structure Analysis

Eremophilene has a molecular formula of C15H24 . It has an average mass of 204.351 Da and a monoisotopic mass of 204.187805 Da .


Chemical Reactions Analysis

The terpene synthases are responsible for the synthesis of terpenes; they can easily acquire new catalytic properties by minor changes in the structures . The synthesis of monoterpenes is initiated by dephosphorylation and ionization of geranyl diphosphate to geranyl carbocation .


Physical And Chemical Properties Analysis

Eremophilene has a density of 0.9±0.1 g/cm3, a boiling point of 270.5±20.0 °C at 760 mmHg, and a flash point of 106.0±16.6 °C . It has a molar refractivity of 66.6±0.4 cm3 .

Future Directions

Eremophilanes have shown potential for medicinal applications due to their bioactive properties . The combination of identification of bioactive natural products with their subsequent improvement using a variety of genetical or chemical tools and the pharmacokinetic assessment of the products is presented as a promising approach to new drugs .

properties

IUPAC Name

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBNYNLSCGVZOH-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144729
Record name Eremophilene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eremophilene

CAS RN

10219-75-7
Record name Eremophilene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10219-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eremophilene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eremophilene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EREMOPHILENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPI7MD81JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
RJ Keziere - 1968 - open.library.ubc.ca
… clearly established that the structural assignment (2) originally proposed for eremophilene … with authentic eremophilene. Thus the structure and stereochemistry of eremophilene is …
Number of citations: 3 open.library.ubc.ca
RM Coates, JE Shaw - The Journal of Organic Chemistry, 1970 - ACS Publications
… are eremoligenol l4 5and eremophilene 2.5 … (± )-eremophilene (2) and its double bond isomer 13 in a 2:1 ratio. The infrared and nmr (100 MHz) spectra of thesynthetic eremophilene are …
Number of citations: 40 pubs.acs.org
E Piers, RJ Keziere - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
… Comparison of 3 with eremophilene indicates that the initial structural proposal for the latter sesquiterpene is in error. Evidence is presented which demonstrates that eremophilene is …
Number of citations: 33 cdnsciencepub.com
A Schifrin, TTB Ly, N Günnewich, J Zapp… - …, 2015 - Wiley Online Library
Terpenoids can be found in almost all forms of life; however, the biosynthesis of bacterial terpenoids has not been intensively studied. This study reports the identification and functional …
X Deng, B Shi, Z Ye, M Huang, R Chen, Y Cai… - Metabolic …, 2022 - Elsevier
… This product was revealed as (−)-eremophilene. We created a mutant yeast strain that … -eremophilene repelled the insect pest, fall leafworm, suggesting the potential of (−)-eremophilene …
Number of citations: 16 www.sciencedirect.com
LH Zalkow, GL Chetty - The Journal of Organic Chemistry, 1975 - ACS Publications
… 11-diene (4) with those of eremophilene (3) showed that they were not identical and a direct comparison with an authentic sample of eremophilene by GLC showed theirnonidentity (5% …
Number of citations: 10 pubs.acs.org
EL Ghisalberti - Studies in Natural Products Chemistry, 1995 - Elsevier
… For example, using cell free extracts of Aspergilleus terreus the biosynthesis of (+)-aristolochene, a 7-epi-eremophilene, has been shown to involve the cyclisation of 2E,6E-farnesyl …
Number of citations: 19 www.sciencedirect.com
J Hochmannova, V Herout - Collection of Czechoslovak …, 1964 - cccc.uochb.cas.cz
… These results agree with formula I for eremophilene. In order to carry out a chemical proof of the trisubstituted double bond, we hydrogenated eremophilene selectively in ethanol in the …
Number of citations: 24 cccc.uochb.cas.cz
Y Zhao, DJ Schenk, S Takahashi… - The Journal of …, 2004 - ACS Publications
… Two novel isomers of aristolochene and eremophilene were accessed from the 1- and 3-deoxycapsidiol isomers. 4-Epieremophilene (17) was obtained by conjugate reduction of …
Number of citations: 56 pubs.acs.org
KD Beattie, PG Waterman, PI Forster, DR Thompson… - Phytochemistry, 2011 - Elsevier
… the eremophilene or selinene analogues could account for these. To date, aside from the selinenes, the eleven sesquiterpenes isolated from E. mitchellii have been of the eremophilene …
Number of citations: 41 www.sciencedirect.com

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